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Compound of Interest

Compound Name: 4-Cyclopropylthiazol-2-amine

Cat. No.: B1348598 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropylthiazol-2-
amine

Introduction
4-Cyclopropylthiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted

with a cyclopropyl group at the 4-position and an amine group at the 2-position.[1] The thiazole

scaffold is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs

and bioactive molecules.[2][3] The incorporation of a cyclopropyl moiety is a common strategy

in drug design to enhance metabolic stability, improve potency, and modulate pharmacokinetic

properties.[1] This guide provides a comprehensive overview of the physicochemical

properties, synthesis, analytical characterization, and potential applications of 4-
Cyclopropylthiazol-2-amine, intended for researchers and professionals in the field of drug

discovery and development.

Chemical Identity and Structure
The unique arrangement of the aromatic thiazole ring, the reactive amine group, and the

conformationally constrained cyclopropyl group defines the chemical behavior and biological

potential of this molecule.

Chemical Structure
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The structure of 4-Cyclopropylthiazol-2-amine is depicted below. The five-membered thiazole

ring provides a planar, aromatic core, while the cyclopropyl group introduces a three-

dimensional feature.

Caption: 2D structure of 4-Cyclopropylthiazol-2-amine.

Chemical Identifiers
A summary of the key identifiers for 4-Cyclopropylthiazol-2-amine is presented in the table

below.

Identifier Value Reference

IUPAC Name
4-cyclopropyl-1,3-thiazol-2-

amine
[1]

CAS Number 324579-90-0 [1][4][5]

Molecular Formula C₆H₈N₂S [1][5]

Molecular Weight 140.21 g/mol [1]

Canonical SMILES C1CC1C2=CSC(=N2)N [1]

InChI Key
FGPNVCRMNYEMEP-

UHFFFAOYSA-N
[1]

Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in

biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).

While specific experimental data for 4-Cyclopropylthiazol-2-amine is limited, properties can

be inferred from its structural components and data from analogous compounds.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1348598?utm_src=pdf-body
https://www.benchchem.com/product/b1348598?utm_src=pdf-body
https://www.benchchem.com/product/b1348598?utm_src=pdf-body
https://www.smolecule.com/products/s776724
https://www.smolecule.com/products/s776724
https://www.chemshuttle.com/building-blocks/heterocyclics/thiazoles/4-cyclopropylthiazol-2-amine.html
https://www.chemshuttle.com/building-blocks/alicyclics/4-cyclopropylthiazol-2-amine.html
https://www.smolecule.com/products/s776724
https://www.chemshuttle.com/building-blocks/alicyclics/4-cyclopropylthiazol-2-amine.html
https://www.smolecule.com/products/s776724
https://www.smolecule.com/products/s776724
https://www.smolecule.com/products/s776724
https://www.benchchem.com/product/b1348598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value / Prediction Discussion Reference

Appearance Solid (predicted)

Small molecule

amines and thiazoles

are typically solids at

room temperature.

Melting Point Not available

Expected to be a solid

with a defined melting

point, typical for

crystalline organic

compounds.

Boiling Point Not available

Likely high due to

hydrogen bonding

capabilities of the

amine group.

Solubility Soluble in DMSO

A vendor reports

solubility in DMSO.[6]

Solubility in aqueous

media is expected to

be pH-dependent due

to the basic amine

group.

[6]

pKa ~5.0 - 6.0 (predicted)

The 2-amino group on

a thiazole ring is

typically weakly basic.

The exact pKa

influences the

ionization state at

physiological pH (7.4),

which is crucial for

receptor interaction

and membrane

permeability.

[7]

logP ~1.5 - 2.5 (predicted) The cyclopropyl group

increases lipophilicity

[8]
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compared to a methyl

or ethyl group. A

moderate logP is often

desirable for oral drug

candidates to balance

solubility and

permeability.

Storage 2-8 °C

Recommended

storage condition to

ensure chemical

stability.[5]

[5]

Synthesis and Purification
The synthesis of 2-aminothiazoles is most commonly achieved via the Hantzsch thiazole

synthesis. This method involves the condensation of an α-haloketone with a thiourea or

thioamide.

Proposed Synthetic Pathway
For 4-Cyclopropylthiazol-2-amine, the synthesis would logically proceed by reacting 1-

bromo-1-cyclopropyl-ethanone with thiourea. The α-haloketone can be prepared by the

bromination of cyclopropyl methyl ketone.

Cyclopropyl methyl ketone

1-Bromo-1-cyclopropyl-ethanone

 Bromination 

Br₂
4-Cyclopropylthiazol-2-amine

 Hantzsch Condensation 

Thiourea

 Hantzsch Condensation 

Click to download full resolution via product page

Caption: Proposed Hantzsch synthesis pathway.
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General Experimental Protocol: Hantzsch Synthesis
Reaction Setup: To a solution of thiourea (1.0 equivalent) in a suitable solvent such as

ethanol or isopropanol, add 1-bromo-1-cyclopropyl-ethanone (1.0 equivalent).

Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction

can be monitored by Thin Layer Chromatography (TLC).

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the

solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the

free amine product.

Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. Further

purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water

mixture) or by column chromatography on silica gel.

Causality: The Hantzsch synthesis is a robust and widely used method for creating the thiazole

ring. The mechanism involves an initial nucleophilic attack by the sulfur of thiourea on the α-

carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole

ring.[2]

Analytical Characterization
Confirming the identity and purity of synthesized 4-Cyclopropylthiazol-2-amine requires a

suite of analytical techniques.

Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy:

Cyclopropyl Protons: A complex multiplet in the upfield region (~0.6-1.2 ppm).

Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring (~6.5-7.0

ppm).

Amine Protons: A broad singlet for the -NH₂ protons (~5.0-7.0 ppm, chemical shift can vary

with solvent and concentration).[9][10]
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IR Spectroscopy:

N-H Stretching: Two characteristic sharp peaks for a primary amine in the 3300-3500 cm⁻¹

region.[11][12][13]

C=N Stretching: A strong absorption around 1620-1650 cm⁻¹ from the thiazole ring.

Aromatic C-H Stretching: A peak just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ for the cyclopropyl group.

Mass Spectrometry:

The electron ionization (EI) mass spectrum would be expected to show a molecular ion

(M⁺) peak at m/z = 140.

Analytical Workflow
The following diagram outlines a standard workflow for the characterization and quality control

of a synthesized batch of the target compound.
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Caption: Analytical workflow for compound validation.

Biological Significance and Potential Applications
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide

array of biological activities.[3][14] Derivatives have been investigated as:

Anticancer Agents: Many 2-aminothiazole derivatives exhibit potent anticancer properties by

targeting various cellular pathways, including kinase inhibition and disruption of microtubule

dynamics.[1][14][15] Dasatinib, a clinically used leukemia drug, features this core structure.

[14]
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Antimicrobial Agents: The thiazole ring is present in several antimicrobial compounds, and

new derivatives are continuously explored as potential antibiotics to combat resistant strains.

[1]

Enzyme Inhibitors: The nitrogen and sulfur atoms in the thiazole ring can act as key binding

elements (pharmacophores) for interaction with enzyme active sites.[1]

Anti-inflammatory Agents: Some thiazole derivatives have shown potential as anti-

inflammatory and analgesic agents, often through the inhibition of enzymes like COX and

LOX.[16]

The presence of the cyclopropyl group on 4-Cyclopropylthiazol-2-amine makes it an

attractive candidate for screening in these therapeutic areas, as this group can enhance

binding affinity and improve metabolic stability compared to simple alkyl substituents.

Safety and Handling
As with any research chemical, 4-Cyclopropylthiazol-2-amine must be handled by technically

qualified individuals in a laboratory setting.

GHS Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Recommended Precautions:

Handle in a well-ventilated area or fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid inhalation of dust and direct contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place.[5]

This compound is intended for research and development use only and is not for human,

veterinary, or cosmetic applications.[17]

Conclusion
4-Cyclopropylthiazol-2-amine is a valuable building block for medicinal chemistry, combining

the biologically active 2-aminothiazole core with a metabolically robust cyclopropyl group. Its

physicochemical properties make it a promising scaffold for the development of novel

therapeutics, particularly in oncology and infectious diseases. This guide provides a

foundational understanding for researchers to synthesize, characterize, and explore the

potential of this compelling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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